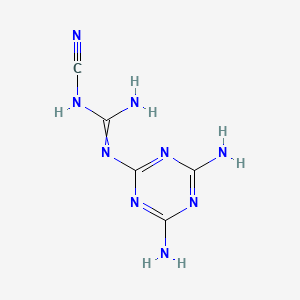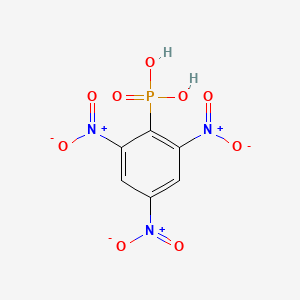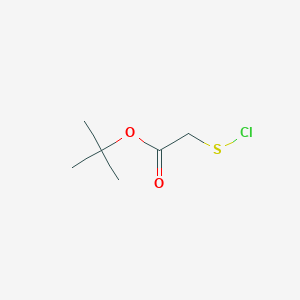
tert-Butyl (chlorosulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (chlorosulfanyl)acetate is an organic compound that features a tert-butyl group, a chlorosulfanyl group, and an acetate group
Méthodes De Préparation
The synthesis of tert-Butyl (chlorosulfanyl)acetate typically involves the reaction of tert-butyl acetate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
tert-Butyl (chlorosulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a sulfide or thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (chlorosulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorosulfanyl group into various molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (chlorosulfanyl)acetate involves its interaction with various molecular targets. The chlorosulfanyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl (chlorosulfanyl)acetate can be compared with other similar compounds such as:
tert-Butyl acetate: Lacks the chlorosulfanyl group and is primarily used as a solvent.
tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfanyl group.
tert-Butyl sulfonylacetate: Contains a sulfonyl group instead of a chlorosulfanyl group.
Propriétés
Numéro CAS |
188560-12-5 |
|---|---|
Formule moléculaire |
C6H11ClO2S |
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
tert-butyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2,3)9-5(8)4-10-7/h4H2,1-3H3 |
Clé InChI |
GBXFWNZNVVCKGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
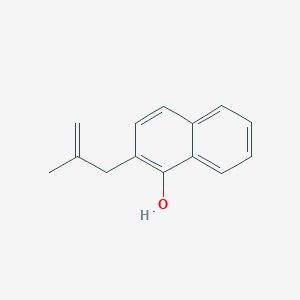
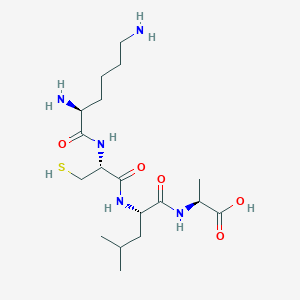
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
